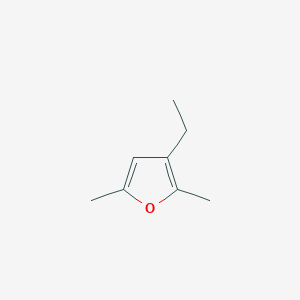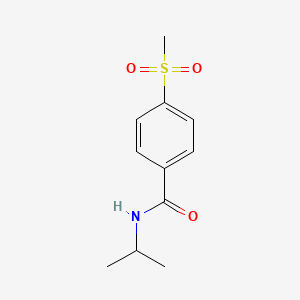![molecular formula C9H14O B14718941 3-Oxatricyclo[4.3.1.02,4]decane CAS No. 14993-24-9](/img/structure/B14718941.png)
3-Oxatricyclo[4.3.1.02,4]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxatricyclo[4.3.1.02,4]decane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 26 bonds, including 12 non-hydrogen bonds, and features multiple ring systems such as three-membered, six-membered, seven-membered, eight-membered, and nine-membered rings . The presence of an oxirane ring (a three-membered cyclic ether) is a notable feature of this compound .
準備方法
The synthesis of 3-Oxatricyclo[4.3.1.02,4]decane involves several intricate steps. One documented method includes the reductive cyclization of iodopropargyloxy derivatives using tributyltin hydride, resulting in the formation of 5-methylene-3-oxa-2-phenyltricyclo[4.4.0.02,7]decane . Another approach involves the isomerization of iodoallyloxy derivatives in the presence of benzoyl peroxide, leading to the formation of 5-iodomethyl-3-oxa-2-phenyltricyclo[4.4.0.02,7]decene . These methods highlight the complexity and precision required in the synthesis of this compound.
化学反応の分析
3-Oxatricyclo[4.3.1.02,4]decane undergoes various chemical reactions, including intramolecular cyclization and nucleophilic substitution. For instance, the interaction of dihalodiketones with sodium methoxide (MeONa) results in the formation of 2-oxatricyclo[4.3.1.03,8]decane derivatives through intramolecular cyclization . Additionally, 3-bromobicyclononanone undergoes nucleophilic substitution of bromine under similar conditions . These reactions demonstrate the compound’s reactivity and the types of transformations it can undergo.
科学的研究の応用
3-Oxatricyclo[4.3.1.02,4]decane has significant applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable scaffold for the synthesis of biologically active natural products . The compound’s three-dimensional cage-like configuration is frequently encountered in various biologically active natural compounds, including lycopodium alkaloids, C20-diterpenoid alkaloids, and DMDO-derived heterotricyclic terpenes
作用機序
The mechanism of action of 3-Oxatricyclo[4.3.1.02,4]decane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, thereby modulating their activity. The presence of the oxirane ring is particularly significant, as it can participate in nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets . These interactions underpin the compound’s biological activity and its potential therapeutic applications.
類似化合物との比較
3-Oxatricyclo[4.3.1.02,4]decane can be compared with other similar compounds, such as 2-oxatricyclo[4.3.1.03,8]decane (oxaprotoadamantane) derivatives . Both compounds share a tricyclic structure and contain an oxirane ring, but they differ in their specific ring configurations and substituents. The unique arrangement of rings in this compound distinguishes it from other tricyclic compounds and contributes to its distinct chemical and biological properties . This comparison underscores the compound’s uniqueness and its potential for diverse applications in scientific research.
特性
CAS番号 |
14993-24-9 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
3-oxatricyclo[4.3.1.02,4]decane |
InChI |
InChI=1S/C9H14O/c1-2-6-4-7(3-1)9-8(5-6)10-9/h6-9H,1-5H2 |
InChIキー |
SHYJJUQOPSEKKE-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(C1)C3C(C2)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
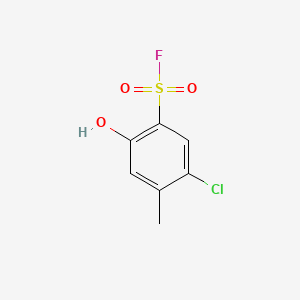
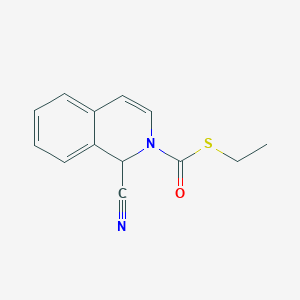
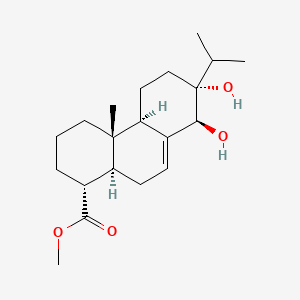

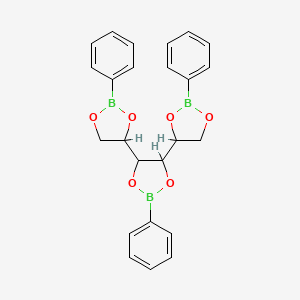
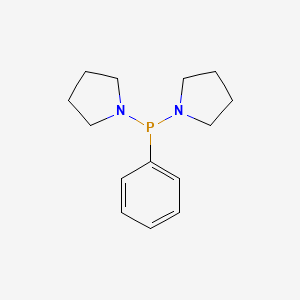
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
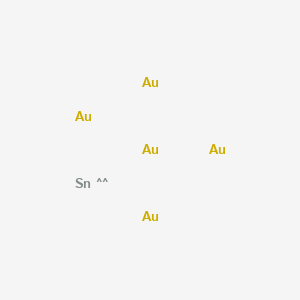
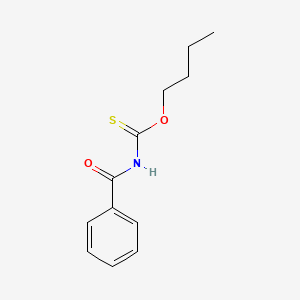
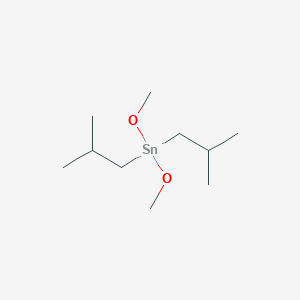
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
